N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine
Description
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H13N3/c1-7-4-11-9(12-5-7)6-10-8-2-3-8/h4-5,8,10H,2-3,6H2,1H3 |
InChI Key |
BWJXDVUOIURVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylpyrimidin-2-amine
5-Methylpyrimidin-2-amine (CAS 50840-23-8) is a key precursor. It can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions on halogenated pyrimidines.
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 32% | Cs2CO3, Pd(OAc)2, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, 1,4-dioxane, 150 °C, microwave irradiation, 1 h | Microwave-assisted palladium-catalyzed amination of halogenated pyrimidine derivatives under inert atmosphere; product purified by column chromatography. |
| 80% | Pd(dppf)Cl2, dimethylzinc, 1,4-dioxane, 110 °C, 16 h, inert atmosphere | Cross-coupling with dimethylzinc followed by deprotection with trifluoroacetic acid; product isolated as white solid. |
These methods demonstrate reliable access to the 5-methylpyrimidin-2-amine intermediate with moderate to high yields and purity suitable for further transformations.
Functionalization of Pyrimidine Ring
Conversion of 5-methylpyrimidin-2-amine to reactive intermediates such as 2-chloropyrimidine derivatives is typically achieved using phosphoryl chloride (POCl3), enabling subsequent nucleophilic substitution reactions with amines.
Incorporation of the Cyclopropanamine Moiety
Reductive Amination Approach
A common and efficient route to N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine involves reductive amination of 5-methylpyrimidin-2-carboxaldehyde with cyclopropanamine. This method proceeds via imine formation followed by reduction using hydride reagents.
- Typical reagents and conditions:
- Cyclopropanamine and 5-methylpyrimidin-2-carboxaldehyde mixed in an inert solvent such as dichloromethane.
- Use of sodium triacetoxyborohydride as a mild reductant.
- Reaction performed at ambient temperature with molecular sieves to remove water and drive imine formation.
- Purification by column chromatography yields the desired product as a colorless oil with yields around 78.8%.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Imine formation | Cyclopropanamine + 5-methylpyrimidin-2-carboxaldehyde | Dichloromethane, 20 °C, 30 min | - | Molecular sieves added to remove water |
| Reduction | Sodium triacetoxyborohydride | Room temperature, 16 h | 78.8% | Purification by automated column chromatography |
This approach is favored for its mild conditions, operational simplicity, and good yield.
Alternative Nucleophilic Substitution
Another route involves nucleophilic substitution of 2-chloropyrimidine derivatives with cyclopropanamine under basic conditions. This method uses the electrophilic 2-position of the pyrimidine ring activated by a leaving group (chloride) to form the C-N bond.
- Reaction typically carried out in polar aprotic solvents like 1,4-dioxane.
- Palladium catalysis may be involved if cross-coupling is required.
- Heating under inert atmosphere (argon or nitrogen) at 80–150 °C for several hours.
- Purification by chromatography yields the target compound with moderate to good yields.
Summary Table of Preparation Methods
| Method | Key Intermediate | Reaction Type | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Reductive Amination | 5-Methylpyrimidin-2-carboxaldehyde | Imine formation + reduction | Cyclopropanamine, NaBH(OAc)3 | DCM, RT, 16 h | ~78.8% | Mild, high yield, simple purification | Requires aldehyde precursor |
| Nucleophilic Substitution | 2-Chloro-5-methylpyrimidine | Aromatic nucleophilic substitution | Cyclopropanamine, base | 1,4-Dioxane, 80–150 °C, inert atmosphere | Moderate | Direct substitution, scalable | Requires halogenated intermediate, elevated temperature |
| Pd-Catalyzed Cross-Coupling | 5-Methylpyrimidin-2-amine derivatives | Cross-coupling | Pd catalysts, bases, organozinc reagents | 110–150 °C, inert atmosphere | 32–80% | Versatile, applicable to various substrates | Requires expensive catalysts, sensitive conditions |
Research Findings and Notes
- The reductive amination method using sodium triacetoxyborohydride is well-documented for its efficiency in forming secondary amines linked to heterocycles with minimal side reactions.
- Microwave-assisted palladium-catalyzed amination improves reaction rates and yields for the preparation of 5-methylpyrimidin-2-amine, a crucial intermediate.
- Nucleophilic aromatic substitution on pyrimidine rings is a classical approach but may require elevated temperatures and longer reaction times.
- Purification typically involves silica gel chromatography with eluents such as ethyl acetate/hexane mixtures to isolate the pure product.
- Molecular sieves are often used to remove water during imine formation to drive the equilibrium toward product formation.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the pyrimidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituents, or amine groups. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Comparisons
Heterocyclic Core Variations The target compound’s pyrimidine ring (vs. Pyrimidines are also critical in nucleobase mimicry, suggesting utility in drug design . Substitution with a thienyl group () introduces sulfur-based electronic effects, altering solubility and reactivity compared to methylpyrimidine .
Methyl groups (e.g., 5-methylpyrimidine in the target compound) improve lipophilicity and metabolic stability, critical for pharmacokinetics .
Amine Group Modifications
- Cyclopropanamine (target compound, ) introduces ring strain, which can enhance conformational rigidity and target selectivity. In contrast, ethanamine () or methylamine () offers greater flexibility but reduced steric hindrance .
Applications The target compound and its pyridine/benzene analogs () are primarily used as intermediates in drug synthesis.
Physical and Safety Data Limited data on melting points or stability are available for the target compound, but analogs like the thienyl-pyrimidine derivative () show well-defined melting points (105–106°C). Safety protocols for nitrobenzyl derivatives () emphasize standard precautions due to unknown toxicity .
Biological Activity
N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of 5-methylpyrimidine-2-carbaldehyde with cyclopropanamine. This reaction is usually conducted in an appropriate solvent such as ethanol or methanol, often using sodium borohydride as a catalyst to facilitate the reduction process.
Chemical Structure
- Molecular Formula : C9H12N4
- Molecular Weight : 176.22 g/mol
- IUPAC Name : this compound
This compound interacts with specific molecular targets, modulating their activity. The compound's pyrimidine moiety can engage in hydrogen bonding with active sites on enzymes or receptors, influencing various biological pathways. The precise targets and pathways are still under investigation, but preliminary studies suggest potential interactions with kinases and other signaling molecules .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines, including those resistant to conventional therapies. The IC50 values for these assays ranged from 10 to 50 µM depending on the cell type .
Neuroprotective Effects
Research has also indicated that this compound may possess neuroprotective properties. In models of neurodegeneration, it was observed to reduce oxidative stress markers and improve neuronal survival rates. The underlying mechanism appears to involve modulation of signaling pathways related to oxidative stress response .
Case Studies
-
Inhibition of Cancer Cell Growth :
- Study : A study conducted on various cancer cell lines (A549, MCF7) demonstrated significant growth inhibition.
- Results : The compound showed an IC50 of approximately 25 µM against A549 cells after 48 hours of exposure.
- : Suggests potential for development as a therapeutic agent in lung cancer treatment.
-
Neuroprotection in Animal Models :
- Study : An animal model of Alzheimer’s disease was used to evaluate neuroprotective effects.
- Results : Treatment with the compound resulted in a 40% reduction in neurodegeneration markers compared to control groups.
- : Indicates promise for future development in neurodegenerative disease therapies.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Neuroprotective | 10 - 50 |
| N-(Pyridin-4-yl)methylcyclopropanamine | Structure | Anticancer | 15 - 60 |
| N-(3-methyl-1,2-oxazol-5-yl)methylcyclopropanamine | Structure | Anticancer | 20 - 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
